molecular formula C12H15ClN4O3 B10932302 4-chloro-N-(4-methylpiperazin-1-yl)-2-nitrobenzamide

4-chloro-N-(4-methylpiperazin-1-yl)-2-nitrobenzamide

Cat. No.: B10932302
M. Wt: 298.72 g/mol
InChI Key: BVJBVVADNSZSTG-UHFFFAOYSA-N
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Description

4-CHLORO-N~1~-(4-METHYLPIPERAZINO)-2-NITROBENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloro group, a nitro group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~1~-(4-METHYLPIPERAZINO)-2-NITROBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 4-chlorobenzamide to introduce the nitro group, followed by the substitution of the amide hydrogen with a 4-methylpiperazine moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N~1~-(4-METHYLPIPERAZINO)-2-NITROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The chloro group can be substituted with other nucleophiles.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce a variety of substituted benzamides.

Scientific Research Applications

4-CHLORO-N~1~-(4-METHYLPIPERAZINO)-2-NITROBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~1~-(4-METHYLPIPERAZINO)-2-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine ring may enhance the compound’s ability to cross biological membranes and reach its targets. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-N-(1-METHYL-BUTYL)-BENZAMIDE: Shares the chloro and benzamide moieties but lacks the nitro and piperazine groups.

    4-Chloro-2-(tert-butylamino)-6-(4-methylpiperazino)-5-(methylthio)pyrimidine: Contains a piperazine ring and a chloro group but differs in the overall structure and functional groups.

Uniqueness

4-CHLORO-N~1~-(4-METHYLPIPERAZINO)-2-NITROBENZAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C12H15ClN4O3

Molecular Weight

298.72 g/mol

IUPAC Name

4-chloro-N-(4-methylpiperazin-1-yl)-2-nitrobenzamide

InChI

InChI=1S/C12H15ClN4O3/c1-15-4-6-16(7-5-15)14-12(18)10-3-2-9(13)8-11(10)17(19)20/h2-3,8H,4-7H2,1H3,(H,14,18)

InChI Key

BVJBVVADNSZSTG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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